molecular formula C15H12ClN3O2S B4746998 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Cat. No. B4746998
M. Wt: 333.8 g/mol
InChI Key: NRIJAMOCHGPNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as CPI-455 and belongs to the class of isoxazolecarboxamide derivatives. CPI-455 has been studied for its potential applications in various fields, including cancer treatment, neurodegenerative disorders, and inflammation.

Mechanism of Action

CPI-455 exerts its anti-cancer effects by inhibiting the binding of BET proteins to chromatin, which leads to the downregulation of oncogenes (genes that promote cancer growth). This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on BET proteins, which are involved in the regulation of various physiological processes. In addition to its anti-cancer effects, CPI-455 has also been studied for its potential applications in neurodegenerative disorders and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPI-455 is its high selectivity for BET proteins, which reduces the risk of off-target effects. However, one of the limitations of CPI-455 is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of CPI-455. One potential application is in combination therapy with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to investigate the potential applications of CPI-455 in neurodegenerative disorders and inflammation. Finally, the development of more soluble derivatives of CPI-455 could improve its pharmacokinetic properties and increase its potential for clinical use.
In conclusion, CPI-455 is a promising compound that has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative disorders, and inflammation. Its selective inhibitory effect on BET proteins makes it a promising candidate for cancer therapy, and further studies are needed to explore its potential applications in other areas.

Scientific Research Applications

CPI-455 has been extensively studied for its potential applications in cancer treatment. Several studies have shown that CPI-455 inhibits the growth of cancer cells by targeting the bromodomain and extraterminal (BET) proteins, which play a crucial role in the regulation of gene expression. CPI-455 has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-17-15(22-8)18-14(20)12-9(2)21-19-13(12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIJAMOCHGPNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Reactant of Route 5
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Reactant of Route 6
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.